molecular formula C14H19NO5 B13456966 4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid CAS No. 2919940-85-3

4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid

Cat. No.: B13456966
CAS No.: 2919940-85-3
M. Wt: 281.30 g/mol
InChI Key: NSTYVTCEWRQKIX-LLVKDONJSA-N
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Description

4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid is a complex organic compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group and a hydroxyethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of a free amino group for further reactions.

Scientific Research Applications

4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural features.

    Medicine: Investigated for its potential as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active drug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid involves the selective removal of the tert-butoxycarbonyl group under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid: Lacks the tert-butoxycarbonyl protecting group.

    4-[(1S)-2-{[(methoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid: Features a methoxycarbonyl protecting group instead of tert-butoxycarbonyl.

Uniqueness

The presence of the tert-butoxycarbonyl group in 4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid provides unique stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

2919940-85-3

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-[(1S)-1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-8-11(16)9-4-6-10(7-5-9)12(17)18/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1

InChI Key

NSTYVTCEWRQKIX-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)O)O

Origin of Product

United States

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